

# Atogepant Demonstrates Efficacy in Migraine Patients Non-Responsive to Other CGRP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Atogepant |           |
| Cat. No.:            | B605675   | Get Quote |

#### For Immediate Release

Shanghai, China – December 13, 2025 – New clinical and real-world evidence indicates that **atogepant**, an oral calcitonin gene-related peptide (CGRP) receptor antagonist, is an effective preventive treatment for migraine in patients who have not responded to other CGRP-targeting therapies, including monoclonal antibodies. These findings offer a promising alternative for a challenging patient population with refractory migraine.

A key Phase 3 clinical trial, ELEVATE, and a retrospective real-world study, RESCUE, provide significant data on the efficacy of **atogepant** in these non-responsive patient groups. The ELEVATE trial focused on patients with episodic migraine who had previously failed two to four oral prophylactic treatments, while the RESCUE study specifically investigated **atogepant**'s effectiveness in patients unresponsive to CGRP monoclonal antibodies (mAbs).

# Comparative Efficacy of Atogepant in Non-Responsive Populations

The following tables summarize the key efficacy data from the ELEVATE and RESCUE studies, demonstrating **atogepant**'s performance in patient populations with prior treatment failures.

Table 1: Efficacy of **Atogepant** in Patients with Prior Failure of 2-4 Oral Preventive Migraine Treatments (ELEVATE Trial)



| Efficacy Endpoint                                                             | Atogepant 60 mg Once<br>Daily | Placebo               |
|-------------------------------------------------------------------------------|-------------------------------|-----------------------|
| Change from Baseline in Mean<br>Monthly Migraine Days<br>(MMDs) over 12 Weeks | -4.20 days                    | -1.85 days (p<0.0001) |
| Proportion of Patients with<br>≥50% Reduction in MMDs over<br>12 Weeks        | 50.6%                         | 18.0%                 |
| Change from Baseline in Acute<br>Medication Use Days over 12<br>Weeks         | -3.7 days                     | -1.1 days             |

Table 2: Efficacy of **Atogepant** in Patients Unresponsive to CGRP Monoclonal Antibodies (RESCUE Study)

| Efficacy Endpoint (after 3 months of Atogepant treatment)             | Atogepant 60 mg Once Daily          |
|-----------------------------------------------------------------------|-------------------------------------|
| ≥50% Reduction in Monthly Headache Days (MHDs)                        | 18.2% of patients                   |
| ≥30% Reduction in Monthly Headache Days (MHDs)                        | 25.0% of patients                   |
| ≥75% Reduction in Monthly Headache Days (MHDs)                        | 6.8% of patients                    |
| ≥50% Reduction in Monthly Moderate-to-Severe<br>Headache Days (MSHDs) | 33.3% of patients                   |
| Median Change in Monthly Headache Days (MHDs)                         | -3.0 days (from a baseline of 24.5) |
| Median Change in Monthly Moderate-to-Severe<br>Headache Days (MSHDs)  | -3.0 days (from a baseline of 15.0) |



The data from the ELEVATE trial show a statistically significant and clinically meaningful reduction in migraine frequency and acute medication use in a difficult-to-treat population.[1][2] The RESCUE study, while retrospective, provides valuable real-world evidence that a subset of patients who do not respond to CGRP monoclonal antibodies may still benefit from treatment with **atogepant**.[3]

# Understanding the Mechanism: The CGRP Signaling Pathway

**Atogepant** is a small molecule CGRP receptor antagonist, also known as a gepant.[4][5][6] It works by blocking the CGRP receptor, thereby preventing the binding of the CGRP neuropeptide, which is a key player in the pathophysiology of migraine.[6][7] Elevated levels of CGRP are associated with vasodilation and neurogenic inflammation, leading to migraine pain. [6][7] By inhibiting the CGRP receptor, **atogepant** helps to prevent these downstream effects. [6][7]

Monoclonal antibodies targeting the CGRP pathway work either by binding to the CGRP ligand itself or to the CGRP receptor.[5] The different mechanisms of action between gepants and monoclonal antibodies may explain why some patients who do not respond to one class of CGRP inhibitor may respond to another.



Click to download full resolution via product page

Caption: CGRP signaling pathway and the mechanism of action of **atogepant**.



# **Experimental Protocols ELEVATE Trial Methodology**

The ELEVATE study was a Phase 3b, randomized, double-blind, placebo-controlled trial.[8]

- Participants: Adults with a history of 4 to 14 migraine days per month who had previously failed two to four classes of oral preventive migraine medications.
- Intervention: Participants were randomized to receive either atogepant 60 mg once daily or a placebo for 12 weeks.[2]
- Primary Endpoint: The primary efficacy endpoint was the change from baseline in the mean number of monthly migraine days over the 12-week treatment period.[1]
- Secondary Endpoints: Key secondary endpoints included the proportion of participants with at least a 50% reduction in monthly migraine days and the change from baseline in the number of acute medication use days.[4]

### **RESCUE Study Methodology**

The RESCUE study was a retrospective, multicenter cohort study.[5]

- Participants: Adult patients with episodic or chronic migraine who had discontinued at least one CGRP monoclonal antibody due to a lack of efficacy or loss of response and subsequently started treatment with atogepant 60 mg daily.[3]
- Data Collection: Data on monthly headache days, moderate-to-severe headache days, and acute medication use were collected from patient records at baseline and after three months of atogepant treatment.[3]
- Primary Endpoint: The primary outcome was the proportion of patients achieving a ≥50% reduction in monthly headache days.[5]
- Secondary Endpoints: Secondary outcomes included ≥30% and ≥75% responder rates for monthly headache days and monthly moderate-to-severe headache days, and changes in these metrics.[5]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. neurology.org [neurology.org]
- 2. Migraine: CGRP-mAb class switch beneficial among nonresponders or those experiencing gradual loss of efficacy | MDedge [mdedge.com]



- 3. patientcareonline.com [patientcareonline.com]
- 4. What to do with non-responders to CGRP(r) monoclonal antibodies: switch to another or move to gepants? | springermedizin.de [springermedizin.de]
- 5. What to do with non-responders to CGRP(r) monoclonal antibodies: switch to another or move to gepants? PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologytoday.aan.com [neurologytoday.aan.com]
- 7. Comparative efficacy, quality of life, safety, and tolerability of atogepant and rimegepant in migraine prevention: A matching-adjusted indirect comparison analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Atogepant Demonstrates Efficacy in Migraine Patients Non-Responsive to Other CGRP Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605675#efficacy-of-atogepant-in-patient-populations-non-responsive-to-other-cgrp-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com